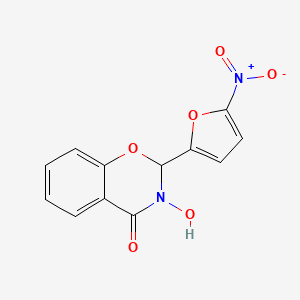
2,3-Dihydro-3-hydroxy-2-(5-nitro-2-furanyl)-4H-1,3-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “NIOSH/DM3896000” is a chemical substance listed by the National Institute for Occupational Safety and Health (NIOSH). This compound is recognized for its significance in various industrial and research applications due to its unique chemical properties and potential health impacts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “NIOSH/DM3896000” involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically detailed in specialized chemical literature and industrial protocols. Generally, the synthesis may involve multiple steps, including the use of specific reagents, catalysts, and solvents to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of “NIOSH/DM3896000” is carried out in large-scale chemical manufacturing facilities. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production methods may include batch or continuous processes, depending on the scale and requirements of the end product.
Análisis De Reacciones Químicas
Types of Reactions
“NIOSH/DM3896000” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of “NIOSH/DM3896000”.
Aplicaciones Científicas De Investigación
“NIOSH/DM3896000” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the manufacturing of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of “NIOSH/DM3896000” involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to “NIOSH/DM3896000” include other chemicals listed by NIOSH with comparable chemical structures and properties. Examples include various volatile organic compounds and nitroaromatic compounds.
Uniqueness
“NIOSH/DM3896000” is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds
Propiedades
Número CAS |
98754-80-4 |
|---|---|
Fórmula molecular |
C12H8N2O6 |
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
3-hydroxy-2-(5-nitrofuran-2-yl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C12H8N2O6/c15-11-7-3-1-2-4-8(7)20-12(13(11)16)9-5-6-10(19-9)14(17)18/h1-6,12,16H |
Clave InChI |
UGGMSFHFMFCUCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(O2)C3=CC=C(O3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)
![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)


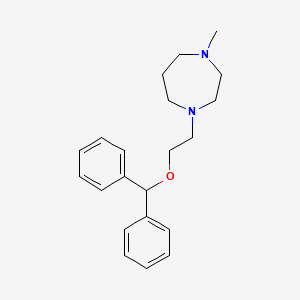
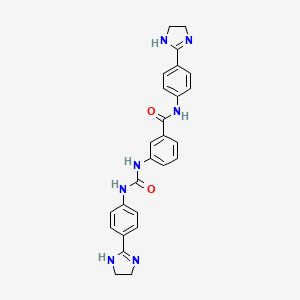
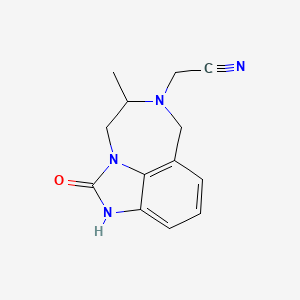
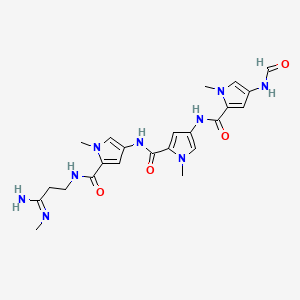
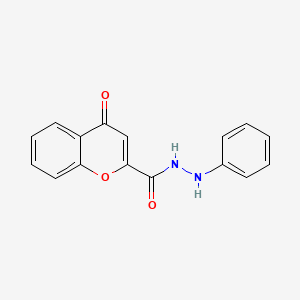

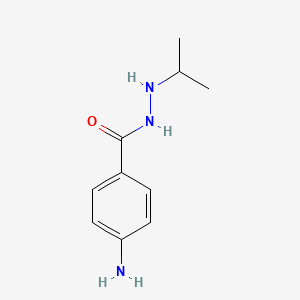

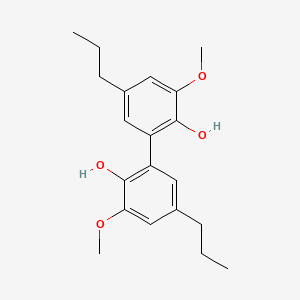
![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)
